molecular formula C14H19N3O9 B046492 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose CAS No. 171032-74-9

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

Cat. No.: B046492
CAS No.: 171032-74-9
M. Wt: 373.32 g/mol
InChI Key: QKGHBQJLEHAMKJ-GNMOMJPPSA-N
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Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a biochemical reagent widely used in glycobiology research. This compound is a derivative of D-glucosamine and is characterized by the presence of an azido group at the 2-position and acetyl groups at the 1, 3, 4, and 6 positions. It plays a crucial role in the study of carbohydrate chemistry, enzymology, and protein-glycan interactions .

Mechanism of Action

Target of Action

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .

Mode of Action

The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .

Result of Action

The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .

Preparation Methods

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the conversion of D-glucosamine derivatives. One efficient method involves the use of diazo-transfer reagents such as imidazole-1-sulfonyl azide hydrogen sulfate. This method is preferred due to its scalability and safety compared to traditional methods using triflic azide . The reaction conditions generally include the use of organic solvents and mild temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Scientific Research Applications

This compound is extensively used in the synthesis of glycosaminoglycans and other biologically important saccharides. It serves as a key intermediate in the preparation of heparin-like glycosaminoglycans and other GlcN-containing targets. Its applications span across various fields, including:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGHBQJLEHAMKJ-GNMOMJPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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